Target Engagement Profile: c‑Met Kinase Inhibition vs. 4-Ethyl and 3‑Trifluoromethyl Analogs
In c‑Met biochemical assays conducted under the same conditions, the 3‑fluorobenzamide derivative (CAS 1396685‑14‑5) exhibited an IC50 of 12 nM, compared to 28 nM for the 4‑ethyl‑substituted analog and 6 nM for the 3‑trifluoromethyl analog [REFS‑1]. This indicates that the fluorine atom provides a balanced electronic effect, offering better target engagement than the alkyl‑substituted analog without the excessive lipophilicity and potential off‑target liabilities associated with the trifluoromethyl group.
| Evidence Dimension | c‑Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 4‑ethyl‑N‑(2‑{[6‑(1H‑pyrrol‑1‑yl)pyridazin‑3‑yl]amino}ethyl)benzamide: 28 nM; N‑(2‑((6‑(pyridin‑3‑ylamino)pyridazin‑3‑yl)amino)ethyl)‑3‑(trifluoromethyl)benzamide: 6 nM |
| Quantified Difference | 2.3‑fold more potent than the 4‑ethyl analog; 2‑fold less potent than the 3‑CF3 analog |
| Conditions | Biochemical c‑Met kinase activity assay, identical ATP concentration (10 μM) and compound incubation time (60 min) as described in Example 5 of EP3042905A1 |
Why This Matters
Allows a user to select the compound with the optimal balance of potency and pharmacokinetic predictability for in vitro kinase assays.
- [1] European Patent EP3042905A1, Example 5. Pyrrolopyridazine derivative, or pharmaceutically acceptable salt thereof, and pharmaceutical composition for preventing or treating protein kinase-related diseases. European Patent Office, 2016. View Source
